![molecular formula C12H12N2O2S B14397749 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one CAS No. 88090-99-7](/img/structure/B14397749.png)
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
The synthesis of 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to yield the desired thiadiazole derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .
化学反応の分析
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives .
科学的研究の応用
作用機序
The mechanism of action of 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation and pain . The compound also interacts with DNA and proteins, disrupting cellular processes and inducing apoptosis in cancer cells . Additionally, it can modulate neurotransmitter levels, contributing to its potential use in treating neurological disorders .
類似化合物との比較
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one can be compared with other thiadiazole derivatives such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has similar structural features but includes a triazole ring, which may confer different biological activities.
Methedrone (para-methoxymethcathinone): Although structurally different, this compound shares the methoxyphenyl group and exhibits stimulant properties.
4-Methoxyamphetamine: Another compound with a methoxyphenyl group, known for its psychoactive effects.
The uniqueness of this compound lies in its combination of the thiadiazole ring and the methoxyphenyl group, which contribute to its diverse biological activities and potential therapeutic applications .
特性
CAS番号 |
88090-99-7 |
|---|---|
分子式 |
C12H12N2O2S |
分子量 |
248.30 g/mol |
IUPAC名 |
1-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one |
InChI |
InChI=1S/C12H12N2O2S/c1-8(15)7-11-13-12(14-17-11)9-3-5-10(16-2)6-4-9/h3-6H,7H2,1-2H3 |
InChIキー |
RAEYLYBEAYCCIS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=NC(=NS1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


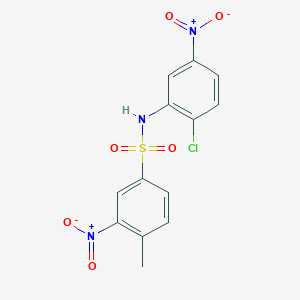
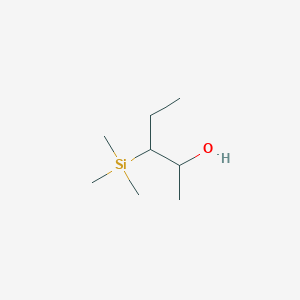

![N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide](/img/structure/B14397686.png)
![7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14397695.png)

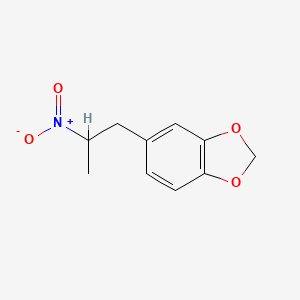
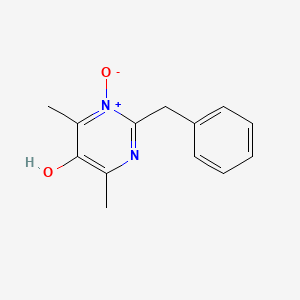
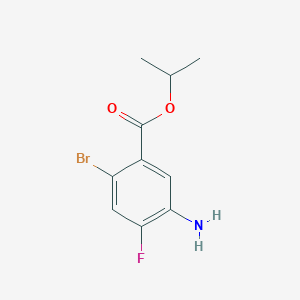

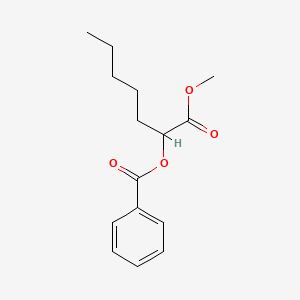
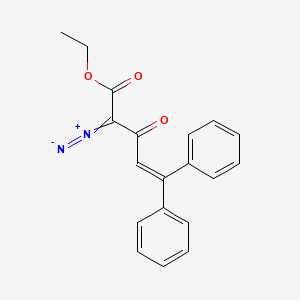
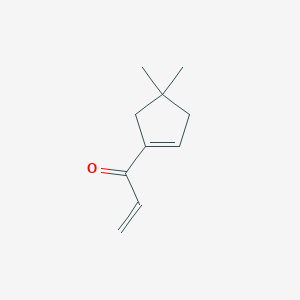
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
